molecular formula C20H18FNO3S B6507229 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide CAS No. 941901-02-6

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide

Cat. No. B6507229
CAS RN: 941901-02-6
M. Wt: 371.4 g/mol
InChI Key: AVHHHWWMZOVGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide (FBNSB) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a colorless solid which is soluble in organic solvents, and has a molecular weight of 374.4 g/mol. FBNSB is highly stable, and has been used as a reagent in organic synthesis. In addition, it has been studied for its ability to modulate the activity of various enzymes, and has been used in research related to drug development, biochemistry, and physiology.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis, and has been studied for its ability to modulate the activity of various enzymes. In addition, 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been studied for its ability to bind to certain proteins, and has been used in research related to drug development, biochemistry, and physiology.

Mechanism of Action

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been shown to bind to certain proteins, such as the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K). This binding occurs through the formation of a covalent bond between the sulfonyl group of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide and the active site of the enzyme. This covalent bond is essential for the activity of the enzyme, and is responsible for the modulation of its activity.
Biochemical and Physiological Effects
4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as PIP5K, and has been shown to inhibit the activity of certain proteins. In addition, 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has been studied for its ability to bind to certain proteins, and has been used in research related to drug development, biochemistry, and physiology.

Advantages and Limitations for Lab Experiments

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several advantages for use in laboratory experiments. It is highly stable, and has been used as a reagent in organic synthesis. In addition, it is soluble in organic solvents, and has been studied for its ability to modulate the activity of various enzymes. However, there are some limitations to using 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide in lab experiments. It is a synthetic compound, and therefore must be synthesized in the lab. In addition, it is a relatively expensive reagent, and the reaction of FBSCl with N-naphthalen-1-ylbutanamide requires the use of an aluminum chloride catalyst.

Future Directions

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has potential applications in a variety of scientific research fields. Further research could be conducted to explore the potential of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide in drug development and biochemistry. In addition, the ability of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide to bind to certain proteins could be studied further, in order to gain a better understanding of its mechanism of action. Finally, further research could be conducted to explore the potential of 4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide in other areas, such as biotechnology and nanotechnology.

Synthesis Methods

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can be synthesized by a process known as Friedel-Crafts alkylation. This involves the reaction of 4-fluorobenzenesulfonyl chloride (FBSCl) with N-naphthalen-1-ylbutanamide in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a solvent such as dichloromethane, and yields a product of the desired purity.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHHHWWMZOVGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide

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